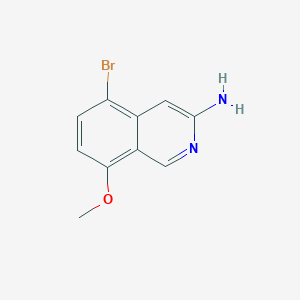

5-Bromo-8-methoxy-3-isoquinolinamine

Description

Significance of Isoquinoline (B145761) Core in Organic Synthesis and Chemical Sciences

The isoquinoline core, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structure in organic chemistry. amerigoscientific.com Its unique arrangement of atoms and electrons makes it a versatile building block for the synthesis of more complex molecules.

Nitrogen-containing heterocycles are a critical class of organic compounds, integral to the structure of many biologically active molecules, including alkaloids, vitamins, and nucleic acids. wisdomlib.orgmdpi.comnih.gov Their prevalence in nature has spurred significant interest among synthetic chemists to develop novel methods for their construction and functionalization. The presence of nitrogen atoms in these rings can influence their basicity, reactivity, and ability to form hydrogen bonds, all of which are crucial for their biological function. mdpi.comrsc.org

In the realm of medicinal chemistry, the isoquinoline nucleus is recognized as a "privileged scaffold." rsc.orgnih.govnih.govrsc.org This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. benthamdirect.com The structural rigidity and aromatic nature of the isoquinoline core provide a defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological macromolecules. fiveable.me This has led to the discovery of numerous isoquinoline-based compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects. nih.govijpsjournal.com

Contextualizing Substituted Isoquinolinamines: The Case of 5-Bromo-8-methoxy-3-isoquinolinamine

The specific properties and potential applications of an isoquinoline derivative are heavily influenced by the nature and position of its substituents. The compound this compound serves as an illustrative example of how strategic functionalization can modulate the characteristics of the core isoquinoline structure.

The introduction of bromo, methoxy (B1213986), and amino groups onto the isoquinoline framework is a deliberate synthetic strategy to alter its electronic and steric properties.

Bromination: The presence of a bromine atom can significantly impact the reactivity of the isoquinoline ring. It is an electron-withdrawing group that can deactivate the ring towards electrophilic substitution while also serving as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of further molecular complexity.

Methoxylation: The methoxy group, in contrast, is an electron-donating group that can increase the electron density of the aromatic system, potentially influencing its reactivity and biological interactions. The position of the methoxy group is crucial in directing further chemical transformations.

Amination: The amino group is a strong electron-donating group and can also act as a hydrogen bond donor and acceptor. Its presence can significantly impact the solubility, basicity, and biological activity of the molecule. The development of synthetic routes to amino-substituted isoquinolines is an active area of research.

While specific research on this compound is not extensively documented in publicly available literature, the broader class of poly-substituted isoquinolines has been the subject of considerable investigation. Research in this area often focuses on the development of efficient synthetic methodologies to access these complex structures. harvard.edunih.govnih.govorganic-chemistry.org Moreover, studies on variously substituted isoquinolines have revealed their potential as cytotoxic agents against cancer cell lines, highlighting the importance of the substitution pattern for biological activity. openmedicinalchemistryjournal.com The exploration of structure-activity relationships (SAR) in these compounds is a key aspect of medicinal chemistry research, aiming to optimize their therapeutic potential. ijpsjournal.com

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

5-bromo-8-methoxyisoquinolin-3-amine |

InChI |

InChI=1S/C10H9BrN2O/c1-14-9-3-2-8(11)6-4-10(12)13-5-7(6)9/h2-5H,1H3,(H2,12,13) |

InChI Key |

LRIFNGNTKRMFFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=NC(=CC2=C(C=C1)Br)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 5 Bromo 8 Methoxy 3 Isoquinolinamine

Reactivity of the Bromo Substituent

The bromine atom on the isoquinoline (B145761) ring is an excellent leaving group in many transition-metal-catalyzed reactions, making it the primary site for structural elaboration.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl bromide.

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. acs.orgwikipedia.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. acs.orgwikipedia.org Given the presence of the bromo group, 5-Bromo-8-methoxy-3-isoquinolinamine is an anticipated substrate for Suzuki coupling. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. wikipedia.org A typical Suzuki reaction setup is detailed in the table below. However, a specific application of the Suzuki reaction to this compound has not been detailed in the surveyed scientific literature.

| Component | General Example | Purpose |

| Aryl Halide | Aryl Bromide (Ar-Br) | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.org The bromo substituent on this compound makes it a suitable candidate for this transformation. Despite its utility, no specific examples of the Sonogashira coupling being performed on this compound have been documented in the available literature.

| Component | General Example | Purpose |

| Aryl Halide | Aryl Bromide (Ar-Br) | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the reaction cycle |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a key intermediate |

| Base | Triethylamine, Diisopropylamine | Acts as a base and often as the solvent |

| Solvent | THF, DMF | Reaction medium |

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It has become a premier method for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The reaction of this compound with a primary or secondary amine under Buchwald-Hartwig conditions would be expected to replace the bromo group, yielding a di-amino-substituted isoquinoline derivative. Research specifically detailing the use of this compound in a Buchwald-Hartwig amination is not present in the reviewed scientific papers.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com The isoquinoline ring system is inherently electron-deficient, which can promote SNAr reactions. However, without strong activating groups (like a nitro group) ortho or para to the bromine, SNAr reactions on this compound would likely require harsh conditions or proceed via a benzyne (B1209423) intermediate. There are no specific documented instances of SNAr reactions being carried out on this compound in the surveyed literature.

Transformations of the Amino Group

The amino group at the C-3 position is a key site for derivatization through various reactions common to primary aromatic amines.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it nucleophilic, allowing it to readily undergo acylation and alkylation.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would convert the primary amine into a secondary amide. This transformation is often used to protect the amino group or to introduce new functional moieties.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salt). Reductive amination is a more controlled method for mono-alkylation.

Specific studies detailing the acylation or alkylation of this compound are not available in the examined literature.

Diazotization and Subsequent Derivatization

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.orgbyjus.com This process is known as diazotization. organic-chemistry.org The resulting diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions.

While no studies were found for the diazotization of this compound specifically, the diazotization of the parent 3-aminoisoquinoline has been reported. acs.orgacs.org In that case, treatment with sodium nitrite in aqueous sulfuric acid led to the formation of 3-hydroxyisoquinoline. acs.org This suggests that the 3-amino group on the title compound could similarly be converted to a hydroxyl group or other functionalities (e.g., halides, cyano group) via a diazonium salt intermediate.

Condensation Reactions

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). uni-mainz.dechemistrytalk.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. uni-mainz.dechemistrytalk.org These imines can be valuable intermediates for further synthetic transformations. Detailed research findings on the condensation reactions of this compound have not been reported in the literature reviewed.

Modifications and Stability of the Methoxy (B1213986) Substituent

The 8-methoxy group is a key feature of the molecule, and its stability can be influenced by the reaction conditions. Generally, aryl methyl ethers are relatively stable, but they can be cleaved to the corresponding phenols under harsh conditions. Reagents commonly used for the demethylation of aryl methyl ethers include strong protic acids like HBr and Lewis acids such as BBr₃ and AlCl₃. chem-station.com

The choice of demethylating agent is crucial to avoid unwanted side reactions on the polysubstituted isoquinoline ring. For instance, while 47% HBr is effective, it requires high temperatures which might affect other parts of the molecule. chem-station.com Boron tribromide is a powerful reagent that can often effect demethylation at low temperatures, potentially offering greater selectivity. chem-station.com The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Given the presence of the basic amino group at the 3-position, acidic conditions could lead to protonation, which might influence the reactivity of the entire ring system. Selective demethylation in the presence of other sensitive functional groups often requires careful optimization of reaction conditions. In some isoquinoline alkaloids, selective O-demethylation has been achieved using trimethylsilyl (B98337) iodide in the presence of a base.

| Reagent | Typical Conditions | Product |

| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to rt | 5-Bromo-3-aminoisoquinolin-8-ol |

| Hydrobromic acid (47% HBr) | Reflux | 5-Bromo-3-aminoisoquinolin-8-ol |

| Aluminum chloride (AlCl₃) | Dichloromethane, reflux | 5-Bromo-3-aminoisoquinolin-8-ol |

Reactivity of the Isoquinoline Ring System

The reactivity of the isoquinoline ring is a composite of the reactivities of its constituent benzene (B151609) and pyridine (B92270) rings, further modulated by the substituents.

Electrophilic aromatic substitution on the isoquinoline nucleus generally occurs on the benzene ring, which is more electron-rich than the pyridine ring. The substitution pattern is directed by the existing substituents. In this compound, we have:

An amino group (-NH₂) at C3: This is a strongly activating group that directs ortho and para. However, its effect is primarily on the pyridine ring.

A methoxy group (-OCH₃) at C8: This is a strongly activating, ortho, para-directing group on the benzene ring.

A bromo group (-Br) at C5: This is a deactivating, yet ortho, para-directing group.

The combined effect of these substituents would make the benzene ring the more favorable site for electrophilic attack. The 8-methoxy group strongly activates the ring, directing incoming electrophiles to the ortho (C7) and para (C5) positions. The 5-bromo group also directs to its ortho (C4 and C6) and para (C8) positions.

Considering these influences:

The C7 position is activated by the 8-methoxy group (ortho) and not significantly deactivated by the other groups.

The C6 position is ortho to the deactivating bromo group and meta to the activating methoxy group.

The C4 position is on the pyridine ring and ortho to the activating amino group, but also adjacent to the electron-deficient nitrogen and ortho to the deactivating bromo group.

Therefore, electrophilic substitution is most likely to occur at the C7 position, driven by the powerful activating effect of the 8-methoxy group.

Table of Predicted Regioselectivity in EAS Reactions

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Bromo-8-methoxy-7-nitro-3-isoquinolinamine |

| Halogenation | Br₂/FeBr₃ | 5,7-Dibromo-8-methoxy-3-isoquinolinamine |

| Sulfonation | Fuming H₂SO₄ | 5-Bromo-3-amino-8-methoxyisoquinoline-7-sulfonic acid |

This table is based on established principles of electrophilic aromatic substitution, as direct experimental data for this compound is limited.

The pyridine ring of the isoquinoline system is electron-deficient and susceptible to nucleophilic attack, particularly at the C1 position. quimicaorganica.org The presence of the electron-donating amino group at the C3 position would, to some extent, counteract this electron deficiency, potentially making nucleophilic addition less favorable compared to unsubstituted isoquinoline.

However, strong nucleophiles such as organolithium reagents or Grignard reagents are expected to add to the C1 position. The reaction would proceed via a dihydroisoquinoline intermediate, which could then be rearomatized upon workup or subsequent oxidation.

Another important reaction is the Chichibabin amination, where isoquinoline reacts with sodium amide in liquid ammonia (B1221849) to introduce an amino group at the C1 position. Given that the target molecule already possesses a C3 amino group, the utility and outcome of such a reaction would depend on the relative reactivity of the C1 position.

Oxidative Transformations: The isoquinoline ring is generally resistant to oxidation. quimicaorganica.org However, under strong oxidizing conditions, such as with potassium permanganate, the benzene ring can be cleaved to yield pyridine-3,4-dicarboxylic acid. The substituents on the ring will influence the outcome of oxidation. The amino group is susceptible to oxidation and may require protection. The electron-rich nature of the benzene ring due to the methoxy group might make it more susceptible to oxidative degradation compared to the pyridine ring.

Reductive Transformations: Reduction of the isoquinoline ring system can be achieved under various conditions. Catalytic hydrogenation (e.g., with H₂/Pd, Pt, or Ni) can reduce the pyridine ring to give a 1,2,3,4-tetrahydroisoquinoline (B50084). The conditions can be controlled to achieve selective reduction. For instance, reduction under acidic conditions often favors hydrogenation of the pyridine ring.

The bromo substituent can also be removed via catalytic hydrogenation (hydrodehalogenation) or by treatment with reducing agents like zinc in acetic acid. The nitro group, if introduced via EAS, can be readily reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation, providing a route to diaminoisoquinoline derivatives.

| Reaction Type | Reagent(s) | Expected Product |

| Ring Reduction | H₂, Pd/C | 5-Bromo-8-methoxy-1,2,3,4-tetrahydro-3-isoquinolinamine |

| Debromination | H₂, Pd/C, base | 8-Methoxy-3-isoquinolinamine |

| Reduction of a Nitro Group (if present at C7) | SnCl₂, HCl | 5-Bromo-8-methoxyisoquinoline-3,7-diamine |

This table illustrates potential reductive transformations based on known reactions of substituted isoquinolines.

5 Bromo 8 Methoxy 3 Isoquinolinamine As a Versatile Chemical Building Block and Scaffold

Construction of Complex Polycyclic and Heterocyclic Systems

The densely functionalized core of 5-Bromo-8-methoxy-3-isoquinolinamine provides multiple reaction handles, enabling its elaboration into more complex molecular architectures. The inherent reactivity of the amino group and the bromo substituent, combined with the stable isoquinoline (B145761) framework, allows for the systematic construction of novel polycyclic and heterocyclic systems.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy for building molecular complexity. The 3-aminoisoquinoline moiety is particularly well-suited for such transformations. While specific studies on this compound are not extensively detailed in the literature, the reactivity of related aminoisoquinoline and benzamidine (B55565) structures provides a clear blueprint for its potential applications.

Transition metal-catalyzed reactions, particularly those employing rhodium and ruthenium, are effective for C-H activation and annulation cascades. nih.govacs.org For instance, the amino group at the C-3 position can act as an internal nucleophile or directing group in reactions with alkynes or other coupling partners to construct fused heterocyclic systems. The general approach involves the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the creation of novel ring systems appended to the isoquinoline core. nih.govmdpi.com

Below is a table illustrating potential annulation strategies that could be applied to the this compound scaffold.

| Reaction Type | Potential Reactant | Resulting Heterocyclic System | Catalyst Example |

| [4+2] Annulation | Internal Alkyne | Fused Pyridone or Pyrimidine Ring | Rh(III), Ru(II) |

| Cascade Cyclization | Activated Alkyne | Fused Imidazole or Pyrrole Ring | Cu(I), Pd(II) |

| Pictet-Spengler Reaction | Aldehyde/Ketone | Fused Tetrahydro-β-carboline Analog | Acid Catalyst |

| Redox-Annulation | ortho-Cyanomethylbenzaldehyde | Fused Tetrahydroprotoberberine Analog | Acetic Acid |

This table presents hypothetical reaction pathways based on established methodologies for related isoquinoline compounds.

The generation of molecular diversity from a common core is a cornerstone of modern drug discovery. This compound is an excellent scaffold for diversification due to its distinct reactive sites.

Derivatization at the 3-Amino Group: The primary amine can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents. It can also serve as a nucleophile in condensation reactions to form imines or participate in the construction of new heterocyclic rings, such as pyrazoles or triazoles. frontiersin.org

Modification at the 5-Bromo Position: The bromine atom is a versatile handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig reactions can be employed to introduce aryl, heteroaryl, alkyl, alkynyl, or amino groups at this position, dramatically expanding the chemical space accessible from this scaffold.

Modification at the 8-Methoxy Group: The methoxy (B1213986) group can potentially be demethylated to reveal a hydroxyl group. This phenol (B47542) can then be used for ether or ester synthesis, or as a handle for further functionalization, providing another axis for diversification.

The systematic application of these derivatization strategies allows for "scaffold hopping" and the creation of structurally diverse molecules with finely tuned properties. nih.gov

Integration into Chemical Libraries for Screening and Exploration

Combinatorial chemistry leverages the principles of parallel synthesis to rapidly generate large collections of related compounds, known as chemical libraries. These libraries are then subjected to high-throughput screening to identify molecules with desired biological activities. nih.gov The structural attributes of this compound make it an ideal starting scaffold for the construction of such libraries.

Its trifunctional nature allows for a combinatorial approach where different building blocks can be systematically introduced at the 3-amino, 5-bromo, and potentially the 8-hydroxy (via demethylation) positions. For example, a library could be constructed by reacting the core scaffold with a set of 50 different carboxylic acids (at the 3-amino position) and 50 different boronic acids (at the 5-bromo position), theoretically yielding 2,500 distinct compounds in a parallel fashion. This rapid exploration of chemical space significantly accelerates the process of hit identification in drug discovery. nih.gov

| Scaffold Position | Reaction Type | Building Block Class | Potential Diversity |

| C-3 (Amino) | Amide Coupling | Carboxylic Acids / Acid Chlorides | R-CO- |

| C-5 (Bromo) | Suzuki Coupling | Boronic Acids / Esters | Aryl, Heteroaryl |

| C-5 (Bromo) | Sonogashira Coupling | Terminal Alkynes | R-C≡C- |

| C-5 (Bromo) | Buchwald-Hartwig Amination | Amines | R-NH- |

This table illustrates how the different reactive sites on the scaffold can be used to build a combinatorial library.

Contributions to Privileged Scaffold Research and Rational Design in Chemistry

The concept of privileged scaffolds is central to rational drug design, where structural motifs that consistently show affinity for various biological targets are prioritized. nih.govresearchgate.net The isoquinoline framework is a classic example of such a scaffold, and functionalized derivatives like this compound are instrumental in advancing this area of research. rsc.orgresearchgate.net

Molecular recognition, the specific interaction between two or more molecules, is the basis of biological activity. The substituents on the this compound scaffold play crucial roles in modulating these interactions.

The Isoquinoline Core: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. nih.gov

The 3-Amino Group: This group can serve as a hydrogen bond donor and can be protonated under physiological conditions, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site.

The 5-Bromo and 8-Methoxy Groups: These substituents occupy specific vectors in 3D space. The methoxy group can act as a weak hydrogen bond acceptor, while the bromine can participate in halogen bonding—a specific non-covalent interaction that is increasingly recognized for its importance in ligand binding. nih.gov Derivatization at the bromo position allows for the introduction of larger groups that can probe deeper pockets within a binding site to enhance potency and selectivity.

By systematically modifying these elements, chemists can fine-tune the binding affinity and specificity of a molecule for its target, a key principle in the rational design of enzyme inhibitors and other therapeutic agents. mskcc.orgscispace.com

The development of new chemical entities often relies on established design principles and the use of validated scaffolds. The 3-aminoisoquinoline framework serves as a robust starting point for designing inhibitors for various enzyme classes, such as kinases. nih.govmdpi.com

Rational design based on this scaffold involves:

Core Hopping: Replacing a known core in an existing inhibitor with the 3-aminoisoquinoline scaffold while retaining key binding interactions.

Fragment-Based Growth: Using the 3-aminoisoquinoline as a core fragment and "growing" substituents from its reactive handles (amino, bromo) to occupy adjacent pockets in a target's binding site.

Structure-Based Design: Utilizing computational docking and X-ray crystallography data to guide the design of derivatives that optimize interactions with a specific protein target. For example, designing a substituent at the 5-position to form a specific interaction with a hydrophobic pocket identified in the crystal structure of a kinase.

The strategic placement of functional groups on this compound provides a pre-organized, three-dimensional framework that facilitates the implementation of these design principles, making it a valuable tool in the quest for novel and effective therapeutics.

Lack of Publicly Available Research on the Synthetic Utility of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the role of this compound in advanced organic synthesis strategies has been found. While the isoquinoline scaffold is a significant framework in medicinal chemistry and organic synthesis, and numerous derivatives have been developed and utilized, the specific compound , this compound, does not appear to be a commonly used building block in publicly documented research.

The functional groups present on the molecule—a bromine atom, a methoxy group, and an amino group—suggest a high potential for versatility in synthetic chemistry. Halogenated aromatic systems like the bromo-substituted isoquinoline are typically excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are foundational methods in modern organic synthesis for the construction of complex molecular architectures.

Furthermore, the amino group can serve as a nucleophile or be transformed into a diazonium salt, opening pathways to a wide array of other functional groups. The methoxy group can also influence the electronic properties of the ring system and could potentially be a site for demethylation to reveal a hydroxyl group for further functionalization.

However, the absence of published studies utilizing this compound means that there are no specific examples, reaction conditions, or yields to report. The creation of data tables or a detailed discussion of its role as a versatile chemical building block would be speculative.

Research on related compounds, such as 5-bromoisoquinoline (B27571) and 5-bromo-8-nitroisoquinoline (B189721), is more readily available. These compounds serve as key intermediates in the synthesis of various molecules. For instance, the nitro group of 5-bromo-8-nitroisoquinoline can be reduced to an amine, providing a route to an 8-amino-5-bromoisoquinoline scaffold. However, further specific derivatization to this compound and its subsequent use in synthesis is not described in the available literature.

Given the strict adherence to the specified compound, it must be concluded that there is currently no scientific literature available to fulfill the request for an article on the role of this compound in advanced organic synthesis strategies.

Computational and Theoretical Investigations of 5 Bromo 8 Methoxy 3 Isoquinolinamine

Electronic Structure and Aromaticity Analysis

The aromaticity of the isoquinoline (B145761) core, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a key feature. Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely confirm the aromatic nature of both rings in 5-Bromo-8-methoxy-3-isoquinolinamine, while also revealing the electronic influence of the bromo, methoxy (B1213986), and amine substituents. The electron-donating effects of the methoxy and amine groups and the electron-withdrawing nature of the bromine atom would create a unique electronic landscape across the molecule.

Table 1: Hypothetical Electronic Properties of a Substituted Isoquinoline Calculated via DFT (Note: This table is illustrative and represents typical data obtained for similar compounds.)

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, indicating the electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | An indicator of chemical reactivity and electronic stability. mdpi.com |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

| NICS(0) Benzene Ring | -9.5 ppm | Nucleus-Independent Chemical Shift at the center of the benzene ring, indicating aromaticity. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary points of conformational flexibility would be the rotation of the methoxy group and the orientation of the amine group.

Computational methods, such as systematic or stochastic conformational searches followed by energy minimization using force fields or quantum mechanical methods, can identify the most stable conformers. drugdesign.org The potential energy surface can be scanned by varying the dihedral angles of the flexible bonds to locate low-energy minima. libretexts.org

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal how the molecule behaves in different environments (e.g., in a solvent) and the timescales of conformational changes. This would be particularly useful in understanding how the molecule might adapt its shape to interact with other molecules.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of substituted isoquinolines, theoretical studies can map out the entire reaction pathway, identifying transition states and intermediates. researchgate.net Methods like the Bischler-Napieralski or Pictet-Spengler reactions, which are classic routes to isoquinoline derivatives, can be modeled to understand the energetics of each step. pharmaguideline.com

For a molecule like this compound, theoretical calculations could be used to explore its reactivity in further chemical transformations. For example, the calculated electron density and molecular electrostatic potential could predict the most likely sites for electrophilic or nucleophilic attack.

Molecular Modeling of Chemical Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant in drug discovery, where the "ligand" (the small molecule) binds to a biological "receptor" (typically a protein). Isoquinoline derivatives are known to interact with various biological targets. researchgate.net

A theoretical docking study of this compound would involve placing the molecule into the active site of a target protein. The simulation would then calculate the most stable binding poses and estimate the binding affinity. These calculations would reveal key intermolecular interactions, such as hydrogen bonds (e.g., involving the amine group), halogen bonds (from the bromine atom), and hydrophobic interactions. rsc.orgnih.gov

Beyond single ligand-receptor interactions, computational models can predict how molecules of this compound might interact with each other. This is crucial for understanding its physical properties, such as crystal packing and solubility. The same forces that govern ligand-receptor binding—hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking—also dictate how molecules self-assemble.

Quantum chemical calculations can quantify the strength of these intermolecular interactions. For instance, the interaction energy between two molecules could be calculated at various orientations to understand the preferred modes of dimerization or aggregation. This could predict whether the molecules are likely to form ordered structures in the solid state.

Quantum Chemical Studies on Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties of a molecule, which can be used to interpret experimental data. physchemres.org

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can aid in the structural elucidation of the molecule and its derivatives. mdpi.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be computed. researchgate.net This allows for the assignment of experimental spectral bands to specific molecular vibrations, confirming the presence of functional groups.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λ_max) in its UV-Visible spectrum. nih.gov This provides information about the electronic structure and conjugation within the molecule. acs.org

Table 2: Hypothetical Predicted Spectroscopic Data for a Substituted Isoquinoline (Note: This table is illustrative and represents typical data obtained from quantum chemical calculations.)

| Spectroscopy Type | Predicted Data Point | Corresponding Molecular Feature |

|---|---|---|

| ¹H NMR | δ 7.2-8.0 ppm | Protons on the aromatic isoquinoline core |

| ¹³C NMR | δ 110-150 ppm | Carbons of the aromatic isoquinoline core |

| IR | ~3350 cm⁻¹ | N-H stretching vibration of the amine group |

| IR | ~1250 cm⁻¹ | C-O stretching vibration of the methoxy group |

Analytical Characterization Methodologies in Research for 5 Bromo 8 Methoxy 3 Isoquinolinamine

Spectroscopic Techniques for Structural Elucidation

The structural elucidation of a novel or synthesized compound like 5-Bromo-8-methoxy-3-isoquinolinamine would conventionally rely on a combination of spectroscopic methods to confirm its molecular structure, including the arrangement of atoms and functional groups.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC)

Information regarding the Thin-Layer Chromatography (TLC) analysis of this compound, including specific solvent systems used and the resulting Retention Factor (Rf) values, is not available in published research.

X-ray Crystallography for Solid-State Structure Determination

There are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crystallographic data such as crystal system, space group, unit cell dimensions, and atomic coordinates have not been determined or reported.

Elemental Analysis for Compositional Verification

Specific experimental data from the elemental analysis of this compound, which would confirm its empirical formula of C10H9BrN2O through the percentage composition of Carbon (C), Hydrogen (H), Nitrogen (N), and Bromine (Br), is not found in the available literature.

Fluorometric Characterization for Optoelectronic Properties

Detailed studies on the fluorometric properties of this compound have not been reported. As a result, data concerning its excitation and emission spectra, quantum yield, and fluorescence lifetime are not available.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 5-Bromo-8-methoxy-3-isoquinolinamine and its derivatives will likely move away from traditional multi-step methods that often require harsh conditions and generate significant waste. rsc.org The development of greener, more atom-economical synthetic strategies is a paramount objective.

Future research should focus on:

One-Pot, Multi-Component Reactions (MCRs): Designing a convergent synthesis where three or more simple starting materials combine in a single operation to form the target isoquinoline (B145761) core is a significant goal. organic-chemistry.org This approach drastically improves efficiency and sustainability by minimizing intermediate purification steps and solvent usage. An MCR strategy could potentially construct the substituted benzene (B151609) ring and the pyridine (B92270) ring simultaneously.

Photocatalysis and Electrochemistry: These methods offer sustainable alternatives to traditional reagents by using light or electricity to drive chemical transformations. Future routes could employ visible-light photocatalysis for key bond-forming events or electrochemical cyclization, often proceeding under mild, ambient conditions.

A comparison of potential synthetic paradigms is outlined below, highlighting the shift towards more sustainable practices.

| Synthetic Paradigm | Key Features | Potential Advantages for this compound |

| Traditional Linear Synthesis | Stepwise construction (e.g., Bischler-Napieralski, Pictet-Spengler) | Well-established, predictable reactivity. |

| C-H Annulation | Direct functionalization of C-H bonds. acs.org | Reduced pre-functionalization, high atom economy. |

| Multi-Component Reactions | Convergent, one-pot assembly. organic-chemistry.orgnih.gov | High efficiency, operational simplicity, reduced waste. |

| Photoredox/Electro-synthesis | Use of light or electricity as a "reagent". | Mild conditions, high functional group tolerance, green chemistry alignment. |

Discovery of Novel Reactivities and Selective Transformations

The unique arrangement of functional groups in this compound opens the door to discovering novel chemical transformations. The interplay between the amino, bromo, and methoxy (B1213986) groups can be exploited for highly selective reactions that are currently unexplored for this specific molecule.

Key areas for future investigation include:

Orthogonal Functionalization: Developing conditions that allow for the selective reaction of one functional group while leaving the others untouched is a primary goal. For instance, palladium-catalyzed cross-coupling at the C5-bromo position could be performed, followed by a separate transformation targeting the C3-amino group, such as diazotization or Buchwald-Hartwig amination. The challenge lies in achieving perfect selectivity.

Directed C-H Functionalization: The existing amino or methoxy groups could be used as directing groups to activate and functionalize otherwise inert C-H bonds on the isoquinoline core. organic-chemistry.org This could enable the installation of new substituents at the C4 or C7 positions, providing rapid access to a library of complex derivatives that are currently difficult to synthesize. acs.org

Post-Synthetic Modification via Dearomatization: A temporary dearomatization of the isoquinoline ring system could unlock novel reactivity patterns, allowing for the introduction of substituents at positions not accessible through traditional electrophilic or nucleophilic aromatic substitution. acs.org

Exploration of Supramolecular Chemistry and Materials Science Applications

The structural features of this compound make it an attractive building block (synthon) for supramolecular assemblies and advanced functional materials. amerigoscientific.com Its planar, aromatic structure, combined with hydrogen-bonding capabilities (amino group) and potential for metal coordination (nitrogen lone pair), provides multiple avenues for creating ordered, higher-level structures.

Unexplored applications in this domain include:

Metal-Organic Frameworks (MOFs): The isoquinoline nitrogen and the exocyclic amine can act as bidentate or monodentate ligands for metal ions, potentially forming porous, crystalline MOFs. amerigoscientific.com These materials could be investigated for applications in gas storage, catalysis, or chemical sensing. The bromo and methoxy groups would line the pores, allowing for fine-tuning of the framework's chemical environment.

Organic Semiconductors: Isoquinoline-based molecules have been explored for their potential in creating conductive materials. amerigoscientific.com By polymerizing or derivatizing this compound, new organic semiconductors could be developed. The electronic properties could be tuned by modifying the substituents, potentially leading to applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Liquid Crystals and Dyes: The rigid, planar core of the isoquinoline system is a common feature in liquid crystalline molecules and stable organic dyes. amerigoscientific.com Future work could explore the synthesis of derivatives with long alkyl chains to induce liquid crystalline phases or the attachment of chromophores to create novel dyes with specific absorption and emission properties for use in textiles or as biological stains.

Advanced Computational Design of Functionalized Isoquinoline Derivatives

In silico methods are poised to revolutionize the design of new molecules by predicting their properties before they are ever synthesized. researchgate.net Applying advanced computational chemistry to this compound can guide synthetic efforts toward derivatives with optimized characteristics for specific applications.

Future research directions should leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of novel, hypothetical derivatives. nih.gov This allows for the prediction of reactivity, stability, and key properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for designing materials for electronic applications. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): For medicinal chemistry applications, 3D-QSAR models can be built to correlate the structural features of a series of derivatives with their biological activity. nih.gov This would enable the rational design of new compounds with potentially enhanced potency or selectivity against a biological target.

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking simulations can predict how newly designed derivatives of this compound will bind. researchgate.net This computational screening can prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources.

| Computational Method | Application Area | Predicted Properties for Derivatives |

| Density Functional Theory (DFT) | Materials Science | Electronic structure, HOMO/LUMO gap, reactivity, spectral properties. nih.gov |

| 3D-QSAR | Medicinal Chemistry | Correlation of 3D structure with biological activity. nih.gov |

| Molecular Docking | Drug Discovery | Binding affinity and orientation within a biological target. researchgate.net |

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

Future endeavors in this area could include:

AI-Powered Retrosynthesis: Retrosynthesis software can propose multiple synthetic routes to complex derivatives starting from the basic this compound core. biopharmatrend.com These AI-generated routes can uncover non-intuitive pathways that a human chemist might overlook.

Automated Synthesis Platforms: Robotic systems can perform reactions, purify products, and analyze results with high throughput and reproducibility. drugtargetreview.com An automated platform could be programmed to synthesize a library of derivatives based on computational designs, rapidly exploring the chemical space around the core structure.

Closed-Loop Discovery: The ultimate goal is to create a closed-loop system where an AI algorithm designs new molecules, an automated robot synthesizes them, and the resulting experimental data is fed back to the AI to refine its next set of predictions. sciencedaily.com Such a system could autonomously optimize a derivative for a desired property, such as catalytic activity or binding affinity, with minimal human intervention. synthiaonline.com This approach would dramatically accelerate the discovery of new functional molecules derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.